Benzyl {1-[(5-bromo-2-ethoxyphenyl)carbonyl]-3-oxopiperazin-2-yl}acetate
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Overview
Description
Benzyl 2-[1-(5-bromo-2-ethoxybenzoyl)-3-oxopiperazin-2-yl]acetate is a complex organic compound with a molecular formula of C22H23BrN2O5 and a molecular weight of 475.33242 g/mol This compound features a piperazine ring substituted with a 5-bromo-2-ethoxybenzoyl group and a benzyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 2-[1-(5-bromo-2-ethoxybenzoyl)-3-oxopiperazin-2-yl]acetate typically involves multiple steps, starting from readily available starting materials. One common route involves the acylation of piperazine with 5-bromo-2-ethoxybenzoyl chloride under basic conditions to form the intermediate 1-(5-bromo-2-ethoxybenzoyl)piperazine. This intermediate is then reacted with benzyl chloroacetate in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to enhance the efficiency of the synthesis. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-[1-(5-bromo-2-ethoxybenzoyl)-3-oxopiperazin-2-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert carbonyl groups to alcohols.
Substitution: The bromine atom in the benzoyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
Benzyl 2-[1-(5-bromo-2-ethoxybenzoyl)-3-oxopiperazin-2-yl]acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Mechanism of Action
The mechanism by which benzyl 2-[1-(5-bromo-2-ethoxybenzoyl)-3-oxopiperazin-2-yl]acetate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
- Benzyl 2-[1-(5-chloro-2-ethoxybenzoyl)-3-oxopiperazin-2-yl]acetate
- Benzyl 2-[1-(5-methyl-2-ethoxybenzoyl)-3-oxopiperazin-2-yl]acetate
- Benzyl 2-[1-(5-fluoro-2-ethoxybenzoyl)-3-oxopiperazin-2-yl]acetate
Uniqueness
Benzyl 2-[1-(5-bromo-2-ethoxybenzoyl)-3-oxopiperazin-2-yl]acetate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with other molecules. This makes it distinct from similar compounds with different substituents, such as chlorine, methyl, or fluorine .
Properties
Molecular Formula |
C22H23BrN2O5 |
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Molecular Weight |
475.3 g/mol |
IUPAC Name |
benzyl 2-[1-(5-bromo-2-ethoxybenzoyl)-3-oxopiperazin-2-yl]acetate |
InChI |
InChI=1S/C22H23BrN2O5/c1-2-29-19-9-8-16(23)12-17(19)22(28)25-11-10-24-21(27)18(25)13-20(26)30-14-15-6-4-3-5-7-15/h3-9,12,18H,2,10-11,13-14H2,1H3,(H,24,27) |
InChI Key |
QVYVSXFUTFHOQS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)C(=O)N2CCNC(=O)C2CC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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